2-Amino-4-chloro-6-methylbenzoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-ACMB is C8H8ClNO2 . The InChI code is 1S/C8H8ClNO2/c1-4-2-5 (9)3-6 (10)7 (4)8 (11)12/h2-3H,10H2,1H3, (H,11,12) . The Canonical SMILES is CC1=CC (=CC (=C1C (=O)O)N)Cl .Physical and Chemical Properties Analysis
The molecular weight of 2-ACMB is 185.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 185.0243562 g/mol . The Monoisotopic Mass is also 185.0243562 g/mol . The Topological Polar Surface Area is 63.3 Ų . The Heavy Atom Count is 12 . The Formal Charge is 0 .Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis : This compound is used in the synthesis of various chemicals, such as Chloranthraniliprole, a product with a purity of 96.05% (Zheng Jian-hong, 2012).
Crystal Structure Analysis : Studies have been conducted on the crystal structures of molecular salts involving similar compounds, which are key in understanding their chemical properties (N. C. Khalib et al., 2014).
Organic Chemistry and Materials Science
Supramolecular Chemistry : Research has been done on the supramolecular associations in organic acid–base salts involving similar compounds. These studies contribute to a deeper understanding of non-covalent interactions in chemistry (K. Thanigaimani et al., 2015).
Medicinal Chemistry : The compound is used in the synthesis of metabolites and drugs, with applications in understanding their biological activity. For example, it plays a role in the synthesis of chlorantraniliprole, an anti-cancer drug (Chen Yi-fen et al., 2010).
Doping in Polymers : It has been used as a dopant in polymers like polyaniline, enhancing their electrical properties. This application is significant in advanced technology fields (C. A. Amarnath & S. Palaniappan, 2005).
Safety and Hazards
The safety information for 2-ACMB indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
2-amino-4-chloro-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPNIMNDVSPACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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